3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
Description
3-(Benzo[b]thiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound featuring a benzo[b]thiophene moiety at position 3 and a methyl group at position 1 of the pyrazole ring (CAS: 1239785-91-1) . This compound has been explored in medicinal chemistry, particularly as a precursor for synthesizing anticancer agents and enzyme inhibitors. While commercial availability is currently discontinued, its synthesis likely involves cycloaddition or condensation strategies similar to related pyrazole derivatives .
Properties
Molecular Formula |
C12H11N3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5-(1-benzothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H11N3S/c1-15-12(13)6-10(14-15)9-7-16-11-5-3-2-4-8(9)11/h2-7H,13H2,1H3 |
InChI Key |
VVOSSRKJHJGUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Key Procedure:
- Reactants : Benzo[b]thiophene-3-carboxaldehyde derivatives, hydrazines or pyrazol-5-amine, and suitable amines or methylating agents.
- Catalysts : Acidic catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂).
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethanol.
- Conditions : Elevated temperatures (~85–120°C) under nitrogen atmosphere to facilitate cyclization and substitution.
Example:
In a recent study, the synthesis of benzo[b]thiophene-3-carboxylic acid derivatives involved Pd-catalyzed cross-coupling, which could be adapted for pyrazole formation by replacing the carboxylic acid with an amino group. The reaction conditions are summarized in Table 1.
| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzo[b]thiophene-3-carboxaldehyde | Pd(dppf)Cl₂ | DMF | 90°C | 3.3 h | 65-79 |
| 2 | Pyrazol-5-amine | - | - | - | - | - |
Note: This method emphasizes palladium-catalyzed cross-coupling followed by cyclization to form the pyrazole ring.
Cyclization of Hydrazine Derivatives with Benzothiophene Precursors
Another prominent approach involves cyclization of hydrazine derivatives with benzothiophene derivatives bearing suitable functional groups.
Procedure:
- Reactants : Benzothiophene-3-carboxaldehyde derivatives and methylhydrazine or substituted hydrazines.
- Reaction Conditions : Reflux in ethanol or acetic acid with catalytic amounts of acid.
- Outcome : Formation of the pyrazole ring via nucleophilic attack and subsequent cyclization.
Example:
- Reaction : Benzothiophene-3-carboxaldehyde + methylhydrazine → this compound.
- Conditions : Reflux at 80–100°C for 4–6 hours.
- Yield : Typically 50–70%, depending on substituents.
Methylation of Pyrazole Precursors
Post-cyclization methylation strategies are often employed to introduce the methyl group at the N1 position of the pyrazole ring.
Method:
- Reagents : Methyl iodide (CH₃I) or dimethyl sulfate.
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Solvent : Acetone or dimethylformamide.
- Conditions : Room temperature to 60°C, stirring for several hours.
Example:
- Pyrazole derivative with free N-H group is methylated using methyl iodide in acetone with K₂CO₃ to afford this compound.
Synthesis via Oxidative Cyclization
Some protocols utilize oxidative cyclization of hydrazine derivatives with thiophene-based precursors, often employing oxidants like iodine or hydrogen peroxide to facilitate ring closure.
Procedure:
- Reactants : Hydrazines and benzo[b]thiophene derivatives.
- Oxidant : Iodine (I₂) or hydrogen peroxide (H₂O₂).
- Solvent : Acetic acid or ethanol.
- Conditions : Heating at 80–120°C for 2–4 hours.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| Multi-component | Benzo[b]thiophene-3-carboxaldehyde, hydrazines | p-TsOH, Pd catalysts | DMF, ethanol | 85–120°C | 1.5–3.3 h | 38–79% | Efficient for diverse substitutions |
| Cyclization | Benzothiophene-3-carboxaldehyde, methylhydrazine | Acid reflux | Ethanol | 80–100°C | 4–6 h | 50–70% | Suitable for N-methylation |
| Methylation | Pyrazole derivatives | K₂CO₃, methyl iodide | Acetone | Room to 60°C | Several hours | 80–90% | Post-synthesis modification |
| Oxidative cyclization | Hydrazines, benzo[b]thiophene derivatives | Iodine, H₂O₂ | Acetic acid | 80–120°C | 2–4 h | 60–75% | High yield, oxidative conditions |
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzothiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s pyrazol-5-amine core allows for diverse substitutions, enabling tailored physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Comparative Insights
Substituent Impact on Bioactivity: The benzo[b]thiophene group in the target compound enhances lipophilicity and aromatic stacking, critical for HDAC6 inhibition . Trimethoxybenzyl () and thiazole () groups introduce electron-rich regions, improving solubility and hydrogen-bonding capacity.
Synthetic Accessibility :
Biological Activity
3-(Benzo[b]thiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes a pyrazole ring and a benzo[b]thiophene moiety, contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is , and it features significant structural characteristics that enhance its biological activity. The presence of nitrogen atoms in the pyrazole ring and the aromatic nature of the benzo[b]thiophene contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, derivatives have demonstrated significant COX-2 inhibitory activity with IC50 values as low as 0.02–0.04 μM .
- Anticancer Activity : The compound has been noted for its potential against various cancer cell lines. In vitro studies have revealed that certain derivatives exhibit strong anticancer properties, with some showing effectiveness comparable to established chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as COX enzymes.
- Cellular Interaction : Its structure allows it to interact with cellular receptors or proteins, potentially altering signaling pathways related to cancer progression or inflammation.
- Reactive Oxygen Species Modulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress within cells, contributing to their protective effects against cellular damage.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to other pyrazole derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(Phenyl)-1-methylpyrazol-5-amine | Contains a phenyl group instead of benzo[b]thiophene | Known for strong anticancer activity |
| 4-Aminoantipyrine | A derivative of pyrazolone with an amino group | Exhibits analgesic and anti-inflammatory effects |
| 4-(Benzo[d]thiazol-2-yloxy)-aniline | Contains a thiazole moiety in addition to aniline | Potential use as a fluorescent probe |
The presence of the benzo[b]thiophene moiety in 3-(Benzo[b]thiophen-3-yyl)-1-methyl-1H-pyrazol-5-amineset is believed to enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of 3-(Benzo[b]thiophen-3-yl)-1-methyl-1H-pyrazol-5-amines and related compounds:
- Anti-inflammatory Study : A series of substituted pyrazole derivatives were synthesized and screened for COX inhibitory activity. Notably, compounds exhibited IC50 values ranging from 71.11 to 81.77 μg/mL compared with diclofenac, indicating promising anti-inflammatory properties .
- Cancer Cell Line Evaluation : In vitro assays demonstrated that certain derivatives significantly inhibited cell proliferation in multiple cancer cell lines, highlighting their potential as therapeutic agents .
Q & A
Q. Optimization parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–100°C | Higher temps accelerate kinetics |
| Solvent | Methanol, DMF | Polarity affects reaction rate |
| Reaction time | 12–48 hours | Longer durations improve purity |
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
-
NMR : H and C NMR identify substituent positions (e.g., benzothiophene vs. pyrazole protons) .
-
X-ray crystallography : SHELX software refines crystal structures to determine bond angles and dihedral conformations. For example:
Parameter Compound (I) Compound (II) Benzothiophene planarity RMSD: 0.0084 Å RMSD: 0.0037 Å Dihedral angle (vs. tetrazole) 88.81°–88.92° 60.94° -
HRMS : Validates molecular weight (e.g., C₂₀H₁₈N₄O₃S, calc. 418.11; exp. 418.12 ).
Advanced: How do substituents on the benzothiophene or pyrazole rings influence biological activity?
Answer:
Substituents modulate lipophilicity , hydrogen bonding , and target affinity . For example:
-
Methoxy groups : Increase solubility and alter dihedral angles (e.g., 84.47° in trimethoxyphenyl derivatives ), affecting receptor binding.
-
Fluorine atoms : Enhance metabolic stability via C–F bond inertness. Compare analogs:
Substituent IC₅₀ (μM) Target 3,4,5-Trimethoxy 0.12 Kinase inhibition 2-Fluoroethyl 0.45 GPCR binding
Methodological approach : Use SAR studies with systematic substitution (e.g., halogenation, alkylation) and molecular docking to predict interactions.
Advanced: How can conflicting pharmacological data across studies be resolved?
Answer: Contradictions often arise from assay conditions or structural isomerism . Strategies include:
- Comparative binding assays : Test analogs under identical conditions (pH, temperature) .
- Crystallographic validation : Resolve enantiomeric ambiguity (e.g., SHELXL-refined structures ).
- Computational modeling : Use DFT or MD simulations to assess conformational flexibility .
Example : Discrepancies in IC₅₀ values for kinase inhibitors may stem from crystal packing effects or solvent accessibility of active sites.
Advanced: What strategies are employed to enhance the compound’s stability in aqueous media?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
- Co-crystallization : Use stabilizing agents (e.g., methanol in crystal lattices ).
- pH adjustment : Buffer solutions (pH 6–8) minimize degradation of amine groups.
Q. Data :
| Stabilization Method | Half-life (h) |
|---|---|
| Free base (pH 7.4) | 12.3 |
| Co-crystal with PEG | 48.7 |
Basic: What are the primary challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification : Column chromatography is inefficient at large scales; switch to recrystallization or HPLC .
- Yield optimization : Multi-step reactions suffer from cumulative losses (e.g., 30–52% yields in cycloadditions ).
- Safety : Handle azide precursors (e.g., tributyltin azide) in controlled environments due to toxicity .
Advanced: How does hydrogen bonding dictate molecular packing in crystalline forms?
Answer:
Hydrogen bonds (e.g., N–H···N in tetrazoles) form chains or sheets that stabilize crystals. For example:
- Compound I : Chains parallel to the b-axis via N–H···O (methanol) bonds .
- Compound II : N–H···N bonds create 1D chains along the a-axis .
Graph set analysis (Etter’s rules) classifies patterns (e.g., chains) to predict solubility and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
